![molecular formula C16H34O3Si B12558671 Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester CAS No. 151721-70-9](/img/structure/B12558671.png)
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester is a specialized organic compound with a unique structure that includes a decanoic acid backbone, a trimethylsilyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and silylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst optimization.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decanol derivatives.
Substitution: Formation of various substituted decanoic acid esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and silylation reactions .
Biology
In biological research, it may be used as a model compound to study the effects of ester and silyl groups on biological activity and metabolism.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants, due to its unique structural properties.
Mechanism of Action
The mechanism of action of decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release decanoic acid, which can then participate in metabolic pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Decanoic acid, methyl ester: Similar structure but lacks the trimethylsilyl group.
Butanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar silylation but with a shorter carbon chain.
Decanoic acid, 3-hydroxy-, methyl ester: Similar esterification but with a hydroxyl group instead of a trimethylsilyl group.
Properties
CAS No. |
151721-70-9 |
|---|---|
Molecular Formula |
C16H34O3Si |
Molecular Weight |
302.52 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-3-trimethylsilyloxydecanoate |
InChI |
InChI=1S/C16H34O3Si/c1-8-9-10-11-12-13-14(19-20(5,6)7)16(2,3)15(17)18-4/h14H,8-13H2,1-7H3 |
InChI Key |
IDBAGCMLFXVSNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)
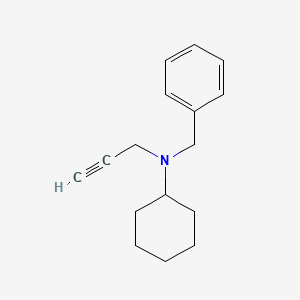
![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)
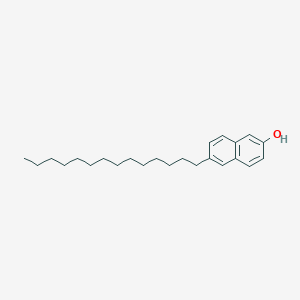
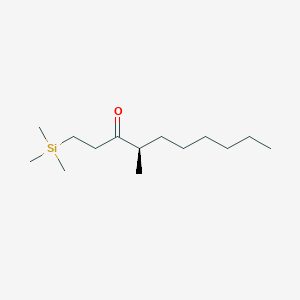
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
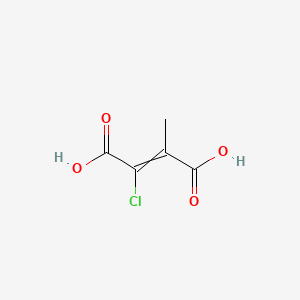
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
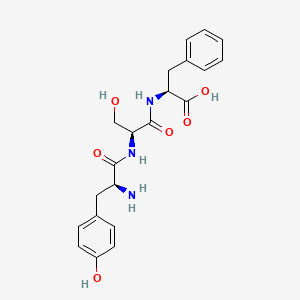
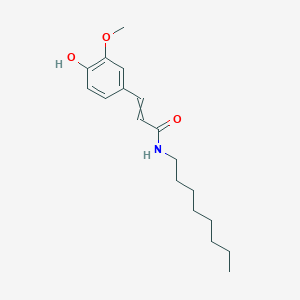
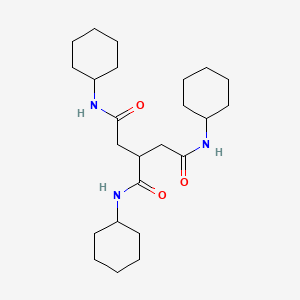
![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
